

Application Notes and Protocols: Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-aminothiazole-5-carboxylate**

Cat. No.: **B135236**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its structure, featuring a thiazole ring with strategically placed amino and methyl ester functional groups, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.^[2] This compound is most notably recognized as a crucial precursor in the multi-step synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.^{[2][3]} Beyond oncology, its structural motif is explored for developing agents targeting neurological disorders and in the creation of novel agrochemicals.^[1] The inherent reactivity of its functional groups allows for diverse chemical modifications, making it a cornerstone for constructing complex pharmaceutical compounds and for generating libraries for high-throughput screening.^[2]

Physicochemical and Safety Data

Proper handling and storage are essential for maintaining the integrity of **Methyl 2-aminothiazole-5-carboxylate**. The following tables summarize its key physical properties and general safety information.

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	6633-61-0	[1] [3]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	[1] [3]
Molecular Weight	158.18 g/mol	[1]
Appearance	White to yellow to green crystalline powder	[1]
Melting Point	182 - 194 °C	[1] [3]
Boiling Point	298.7 °C	
Purity	≥ 98% (GC)	[1] [3]
Solubility	Soluble in hot water and dilute acids	[4]

Table 2: Safety and Handling

Information	Details	References
Storage	Store at 2 - 8 °C in a well-closed container.	[1]
Handling Precautions	Use personal protective equipment. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not breathe dust.	[5]
In case of Contact	Skin: Wash off immediately with plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes.	[5] [6]
In case of Ingestion	Do NOT induce vomiting. Call a physician or poison control center immediately.	[5] [6]
Incompatible Materials	Strong oxidizing agents.	[5]

Applications in Pharmaceutical Synthesis

The primary application of **Methyl 2-aminothiazole-5-carboxylate** is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[\[3\]](#)[\[7\]](#) Its structure forms the core of the aminothiazole carboxamide moiety of the final drug. The synthesis involves several key transformations where this intermediate is crucial.

Beyond Dasatinib, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs developed for a variety of diseases, including:

- **Antimicrobial Agents:** Derivatives have been investigated for activity against bacteria such as *Mycobacterium tuberculosis*.[\[8\]](#)
- **Anti-inflammatory and Antiviral (HIV) Agents:** The thiazole ring system is a component of molecules developed to treat inflammation and HIV infections.[\[9\]](#)[\[10\]](#)

- Neurological Disorders: The compound serves as a starting point for pharmaceuticals targeting neurological conditions.[1]
- Agrochemicals: It is used to develop effective herbicides and fungicides, contributing to improved agricultural yields.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent reaction of **Methyl 2-aminothiazole-5-carboxylate** in the context of pharmaceutical development.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis adapted from known procedures for similar thiazole derivatives.[10] This method avoids the isolation of the unstable bromo-intermediate.

Materials:

- Ethyl acetoacetate
- N-bromosuccinimide (NBS)
- Thiourea
- Tetrahydrofuran (THF)
- Water
- Ammonia water
- Sodium bicarbonate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a 2:5 mixture of THF and water.
- Cool the mixture to below 0°C using an ice-salt bath.
- Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
- Add thiourea (1 equivalent) to the mixture.
- Heat the reaction mixture to 80°C and stir for 2 hours.[10]
- Cool the mixture to room temperature and neutralize by the slow addition of concentrated ammonia water until the pH is approximately 8-9.
- A precipitate will form. Collect the solid product by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 3: Example Yield Data for Thiazole Synthesis

Reaction Step	Starting Materials	Product	Reported Yield	Reference
One-Pot Cyclization	Ethyl acetoacetate, NBS, Thiourea	Ethyl 2-amino-4-methylthiazole-5-carboxylate	Good	[10]

Protocol 2: Synthesis of Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate

This protocol details the nucleophilic aromatic substitution reaction, a key step in the synthesis of Dasatinib, where the aminothiazole core is coupled with a pyrimidine ring.[11]

Materials:

- **Methyl 2-aminothiazole-5-carboxylate**
- 4,6-dichloro-2-methylpyrimidine
- Sodium hydride (NaH) or Sodium tert-butoxide
- N,N-dimethylacetamide (DMAc) or Tetrahydrofuran (THF)
- Hydrochloric acid (2N)
- Water

Procedure:

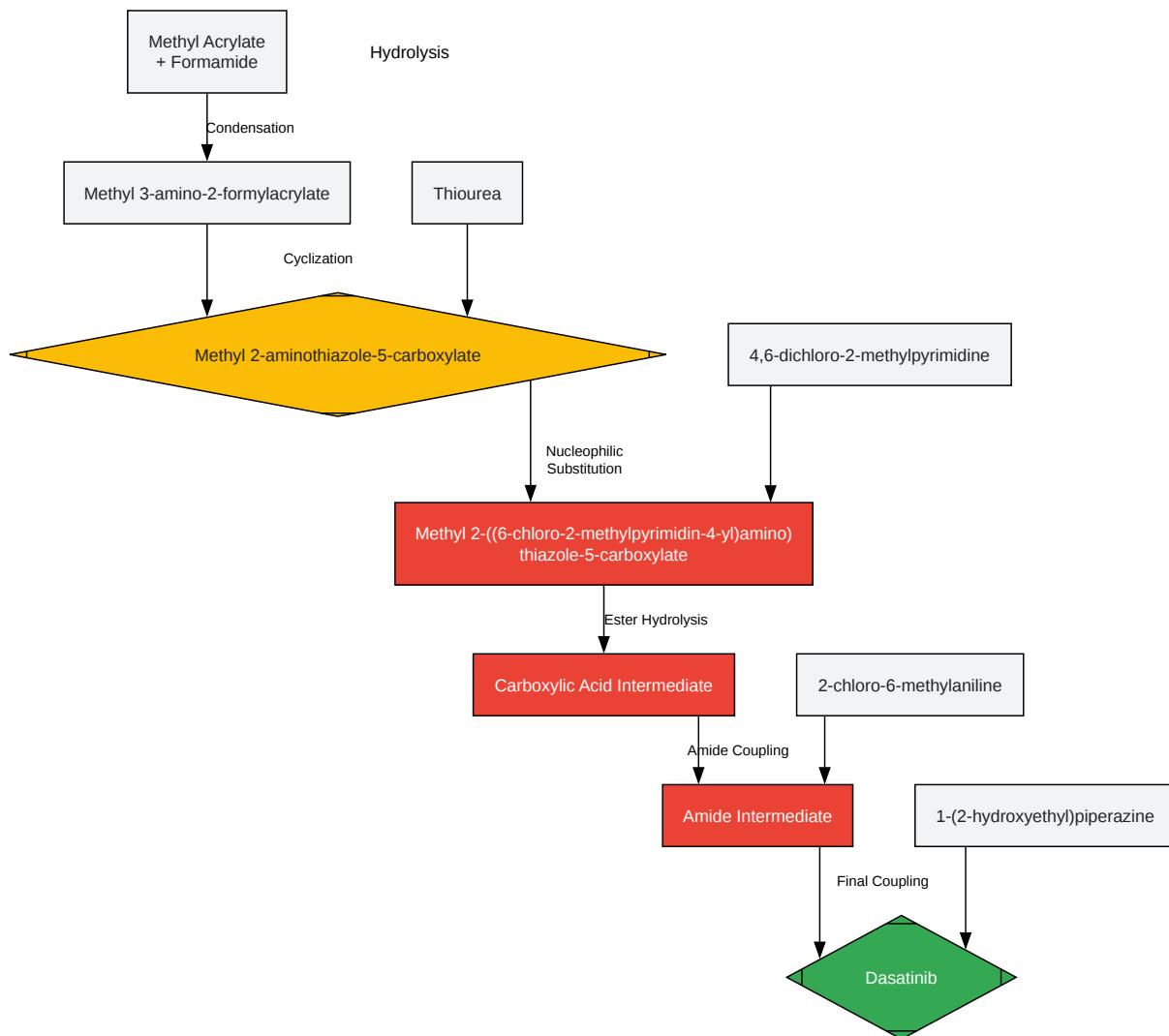
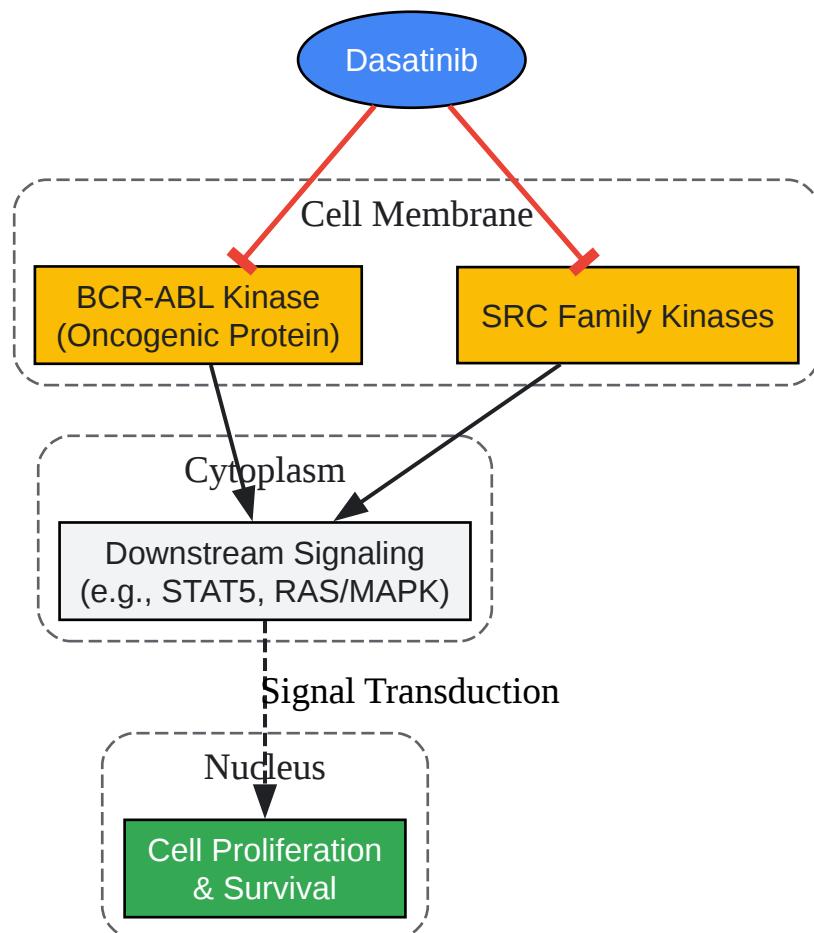

- To a dry, nitrogen-flushed reaction flask, add **Methyl 2-aminothiazole-5-carboxylate** (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.2 equivalents).
- Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the reactants.
- Cool the reaction mixture to -5°C.
- Slowly add a suspension of sodium hydride (NaH) (1.8 equivalents) in THF dropwise, maintaining the temperature below 0°C.[11]
- Stir the reaction mixture at this temperature for approximately 3 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by the slow addition of 2N hydrochloric acid.
- Allow the mixture to warm to room temperature. A solid will precipitate.
- Filter the solid product and wash thoroughly with water (4 times).
- Dry the solid in a vacuum oven at 55°C for 8 hours to yield the desired product.[11]

Table 4: Example Yield Data for Dasatinib Intermediate Synthesis

Reaction Step	Starting Materials	Product	Reported Yield	Reference
Nucleophilic Substitution	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine	2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	76%	[12]
Amide Coupling	Carboxylic acid intermediate, 2-chloro-6-methylaniline	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide	94.9%	[7]

Visualized Workflows and Pathways Synthesis of Dasatinib


The following diagram illustrates the synthetic pathway to Dasatinib, highlighting the integration of the **Methyl 2-aminothiazole-5-carboxylate** intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Dasatinib highlighting the key intermediate.

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib functions by inhibiting key signaling proteins (kinases) that drive the growth and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Best Supply OEM Methyl 2-Aminothiazole-5-Carboxylate CAS No 6633-61-0 factory and suppliers | PTG [ptgchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]
- 12. vixra.org [vixra.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl 2-aminothiazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135236#methyl-2-aminothiazole-5-carboxylate-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com